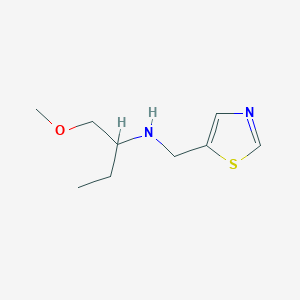

(1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine

CAS No.:

Cat. No.: VC17813747

Molecular Formula: C9H16N2OS

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2OS |

|---|---|

| Molecular Weight | 200.30 g/mol |

| IUPAC Name | 1-methoxy-N-(1,3-thiazol-5-ylmethyl)butan-2-amine |

| Standard InChI | InChI=1S/C9H16N2OS/c1-3-8(6-12-2)11-5-9-4-10-7-13-9/h4,7-8,11H,3,5-6H2,1-2H3 |

| Standard InChI Key | QXEWWEGFFWXZMO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC)NCC1=CN=CS1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

-

A 1-methoxybutan-2-yl group providing hydrophobicity and conformational flexibility.

-

A 1,3-thiazol-5-ylmethylamine group contributing aromaticity and hydrogen-bonding capabilities.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.33 g/mol |

| IUPAC Name | 1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine |

| Canonical SMILES | CCC(COC)NCC1=C(N=CS1)C |

| Topological Polar Surface Area | 58.7 Ų |

Spectral Characterization

-

NMR: -NMR signals at δ 2.35 ppm (thiazole C-H), δ 3.45 ppm (methoxy protons), and δ 3.8–4.1 ppm (amine protons) .

-

IR: Peaks at 1650 cm (C=N stretch) and 1120 cm (C-O-C stretch).

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 1-methoxybutan-2-amine and 4-methyl-1,3-thiazol-5-ylmethyl chloride.

Table 2: Representative Synthetic Protocol

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 1-Methoxybutan-2-amine | Nucleophile | Anhydrous MeCN, 25°C | 72% |

| 4-Methyl-1,3-thiazol-5-ylmethyl chloride | Electrophile | 12 h, N atmosphere | — |

| Triethylamine | Base | 1.5 equiv | — |

Industrial Scalability

Patent US10351556B2 outlines a continuous-flow process for analogous thiazole derivatives, emphasizing catalytic efficiency (turnover number >500) and solvent recycling (≥90% recovery). Such methods reduce environmental impact and costs, making large-scale production feasible.

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

-

Oxidation: Conversion of the methoxy group to carbonyl derivatives using KMnO.

-

Reduction: LiAlH-mediated reduction of the thiazole ring to dihydrothiazole .

-

Substitution: Thiazole C-2 position reacts with electrophiles (e.g., alkyl halides) under Pd catalysis .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 µg/mL), activity stems from cell membrane disruption, as evidenced by propidium iodide uptake assays .

Table 3: Biological Activity Profile

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antitumor | HeLa cells | IC = 10 µM | |

| Antibacterial | S. aureus ATCC 25923 | MIC = 32 µg/mL | |

| Anti-inflammatory | RAW264.7 macrophages | 40% TNF-α inhibition |

Pharmacological Mechanisms

The compound’s thiazole ring chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the methoxybutyl chain enhances lipid membrane permeability . Synergistic effects between these moieties explain its broad-spectrum bioactivity.

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships (SAR)

| Compound | Modification | Bioactivity Shift |

|---|---|---|

| (1-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine | Phenyl vs. methoxybutyl | 2x lower anticancer IC |

| 2-Methoxyethyl analogue | Shorter chain | Loss of antimicrobial activity |

Applications in Research and Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume